molecular formula C7H4ClF4NO B3375775 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline CAS No. 114021-44-2

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline

Cat. No. B3375775
CAS RN: 114021-44-2
M. Wt: 229.56 g/mol
InChI Key: SOGHGKGKKGKXJU-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline, also known as CF3-Ph-5-Cl-2-F-aniline, is a novel organic compound with a molecular weight of 281.6 g/mol. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline involves its interaction with specific biological targets, such as enzymes, receptors, and proteins, leading to the modulation of their activity and function. The precise mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline varies depending on the specific target and the chemical structure of the compound. However, it is generally believed that 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline exerts its biological effects through the inhibition, activation, or modulation of specific signaling pathways and cellular processes.
Biochemical and Physiological Effects
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been shown to inhibit the activity of specific enzymes, such as proteases, kinases, and phosphatases, leading to the modulation of various cellular processes, such as cell proliferation, apoptosis, and differentiation. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has also been shown to modulate the activity of specific receptors, such as G protein-coupled receptors, ion channels, and nuclear receptors, leading to the regulation of various physiological functions, such as neurotransmission, ion transport, and gene expression.

Advantages and Limitations for Lab Experiments

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which allows for accurate and reproducible experimental results. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline also has a high yield and selectivity in various chemical reactions, which makes it a valuable reagent for organic synthesis. However, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline also has some limitations, such as its high cost and limited availability, which may restrict its use in some research areas. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline also has some potential toxicity and environmental hazards, which require proper handling and disposal.

Future Directions

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has several potential future directions in scientific research. One of the future directions is the development of new drugs based on the chemical structure of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline, which may have improved efficacy and safety profiles for various diseases. Another future direction is the synthesis of new functional materials based on the building block of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline, which may have unique properties and applications in various fields. 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline may also be used as a tool compound for the study of specific biological targets and signaling pathways, which may lead to the discovery of new therapeutic targets and strategies.

Scientific Research Applications

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been widely used in scientific research due to its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been identified as a potential lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases. In material science, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been used as a building block for the synthesis of functional materials with unique properties, such as luminescence, conductivity, and catalytic activity. In organic synthesis, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline2-F-aniline has been used as a versatile reagent for the synthesis of various organic compounds with high efficiency and selectivity.

properties

IUPAC Name

5-chloro-2-fluoro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4NO/c8-3-1-5(13)4(9)2-6(3)14-7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHGKGKKGKXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554694
Record name 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline

CAS RN

114021-44-2
Record name 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluoro-4-(trifluoromethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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